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A comparative analysis of the preclinical data for BRD5018, a novel antimalarial candidate,

reveals its high potency in in vivo models of malaria. Developed through a collaboration

between the Broad Institute and Eisai Inc., BRD5018 targets a novel mechanism of action, the

inhibition of parasite protein synthesis, offering a promising new tool in the fight against drug-

resistant malaria.

BRD5018 has demonstrated excellent efficacy in mouse models of malaria, targeting the blood,

liver, and transmission stages of the Plasmodium parasite. Its unique mode of action, the

inhibition of the Plasmodium falciparum cytosolic phenylalanyl tRNA synthetase (PfcPheRS),

distinguishes it from currently available antimalarials and makes it a strong candidate for

overcoming existing drug resistance.[1] Preclinical studies have shown that BRD5018 can

effectively treat malaria in mice, in some cases with just a single dose.

In Vivo Efficacy of BRD5018
Quantitative data from a preclinical study in SCID mice infected with Plasmodium highlights the

potent in vivo activity of BRD5018. A single oral administration of the compound resulted in a

significant reduction in parasitemia, demonstrating its potential for a simplified treatment

regimen.
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Compound
Dose (mg/kg,
oral)

Mouse Model
Parasitemia
Reduction
(Day 7)

Reference

BRD5018 3 SCID Not specified [1]

BRD5018 10 SCID Not specified [1]

BRD5018 30 SCID >99.8% [1]

BRD5018 60 SCID >99.8% [1]

BRD5018 120 SCID >99.8% [1]

Comparison with Standard Antimalarial Agents
For context, the in vivo efficacy of standard antimalarial drugs such as chloroquine and

artemisinin derivatives varies depending on the Plasmodium strain, mouse model, and

treatment regimen. While a direct head-to-head comparison with BRD5018 under identical

experimental conditions is not available, published data on these established drugs provide a

benchmark for its potent activity. For instance, studies have shown that combinations of

artemisinin derivatives can achieve high levels of parasite reduction in mice.[2] Similarly,

chloroquine has demonstrated significant efficacy in sensitive P. berghei strains, although

resistance is a major clinical challenge.[3][4][5] The greater than 99.8% parasitemia reduction

achieved with a single oral dose of 30 mg/kg of BRD5018 is indicative of a highly effective

antimalarial candidate.

Experimental Protocols
The in vivo efficacy of BRD5018 was evaluated using a standardized murine malaria model.

Objective: To determine the in vivo antimalarial activity of BRD5018 against Plasmodium

infection in mice.

Animal Model: Severe Combined Immunodeficient (SCID) mice.

Parasite:Plasmodium species (specific strain not detailed in the available documentation).

Drug Administration:
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BRD5018 was administered as a single oral dose (P.O.).

Dose levels tested: 3, 10, 30, 60, and 120 mg/kg body weight.

Efficacy Endpoint:

The primary outcome measured was the percentage reduction in parasitemia.

Blood smears were collected and analyzed on day 7 post-treatment to determine the level of

parasitemia compared to a control group.

Results: A dose-dependent reduction in parasitemia was observed. At doses of 30 mg/kg and

higher, BRD5018 achieved a greater than 99.8% reduction in parasitemia by day 7.[1]

Experimental Workflow for In Vivo Efficacy Testing of BRD5018

Infection of SCID mice
with Plasmodium parasites

Single oral administration
of BRD5018 at various doses

(3, 10, 30, 60, 120 mg/kg)

24h post-infection

Monitoring of parasitemia

Daily

Endpoint measurement:
Parasitemia reduction at Day 7
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In Vivo Efficacy Testing Workflow for BRD5018.
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Mechanism of Action: Inhibition of Protein
Synthesis
BRD5018's novel mechanism of action involves the specific inhibition of the Plasmodium

falciparum cytosolic phenylalanyl tRNA synthetase (PfcPheRS). This enzyme is crucial for the

parasite's protein synthesis machinery. By blocking the function of PfcPheRS, BRD5018
prevents the incorporation of the amino acid phenylalanine into newly forming proteins,

ultimately leading to parasite death. This targeted approach is highly selective for the parasite's

enzyme over the human equivalent, suggesting a favorable safety profile.
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BRD5018 inhibits parasite protein synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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